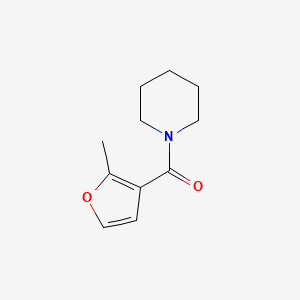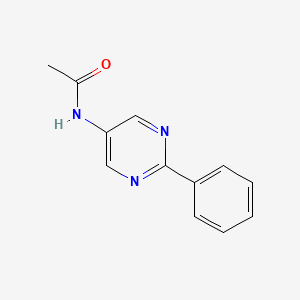
N-cyclohexyl-N-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methylthiophene-2-carboxamide (CTC) is a synthetic compound that belongs to the class of N-type calcium channel blockers. It is widely used in scientific research to study the role of calcium channels in various physiological and pathological processes. CTC has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications.
Mécanisme D'action
N-cyclohexyl-N-methylthiophene-2-carboxamide blocks N-type calcium channels by binding to the channel protein and preventing the influx of calcium ions into the cell. This leads to a decrease in neurotransmitter release and neuronal excitability, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methylthiophene-2-carboxamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce the release of glutamate, a key neurotransmitter involved in pain signaling. N-cyclohexyl-N-methylthiophene-2-carboxamide has been shown to have a low toxicity profile and does not produce significant side effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-methylthiophene-2-carboxamide is a useful tool for studying the role of N-type calcium channels in various physiological and pathological processes. It has potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. However, N-cyclohexyl-N-methylthiophene-2-carboxamide has some limitations in laboratory experiments. It is not selective for N-type calcium channels and can also block other types of calcium channels. Additionally, N-cyclohexyl-N-methylthiophene-2-carboxamide has poor water solubility, which can limit its use in some experimental systems.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-methylthiophene-2-carboxamide. One area of interest is the development of more selective N-type calcium channel blockers that can be used to study the role of these channels in specific physiological processes. Another area of interest is the development of new pain medications based on the analgesic properties of N-cyclohexyl-N-methylthiophene-2-carboxamide. Finally, further studies are needed to investigate the potential therapeutic uses of N-cyclohexyl-N-methylthiophene-2-carboxamide in other pathological conditions, such as epilepsy and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-methylthiophene-2-carboxamide involves the reaction of cyclohexylamine and methylthiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure N-cyclohexyl-N-methylthiophene-2-carboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-N-methylthiophene-2-carboxamide has been widely used in scientific research to study the role of N-type calcium channels in various physiological and pathological processes. It has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. N-cyclohexyl-N-methylthiophene-2-carboxamide has also been used to investigate the role of calcium channels in neurotransmitter release, synaptic plasticity, and neuronal excitability.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-13(10-6-3-2-4-7-10)12(14)11-8-5-9-15-11/h5,8-10H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUYZJBFKYCICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)




![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7539889.png)
![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)



![2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone](/img/structure/B7539940.png)